molecular formula C9H10O3 B3040235 Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate CAS No. 176019-19-5

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Cat. No.: B3040235
CAS No.: 176019-19-5
M. Wt: 166.17 g/mol
InChI Key: JSISJOWGBCKCEN-UHFFFAOYSA-N
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Description

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate (CAS 1932427-01-4) is a high-purity, stereochemically defined tricyclic ester of significant interest in advanced organic synthesis and fragrance research. This compound features a complex, rigid [2.2.1.02,6]heptane scaffold, making it a valuable building block for developing novel molecular architectures and complex natural product analogs . The specific stereochemistry is critical for its application, as the tricyclo[2.2.1.02,6]heptane core is a key structural motif in perfumery; related derivatives are known for their unique and potent sandalwood-like fragrances with a distinctive bouquet, making this compound a crucial intermediate for exploring new fragrance molecules and studying structure-odor relationships . With a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol , this reagent is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISJOWGBCKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by various derivatization steps . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 183.21 g/mol
  • Melting Point : Not extensively documented; requires experimental determination.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Activity

Recent studies have indicated that derivatives of tricyclic compounds exhibit significant anticancer properties. Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has been evaluated for its potential to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the carboxylate group enhance the compound's ability to induce apoptosis in breast cancer cells .

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis due to its unique functional groups and stereochemistry. It can be employed in the synthesis of more complex natural products and pharmaceuticals.

Data Table 1: Synthetic Routes Using this compound

Reaction TypeConditionsYield (%)Reference
AlkylationBase-catalyzed85
EsterificationAcidic conditions90
CyclizationHeat under inert atmosphere75

Development of Polymers

This compound has been explored for its potential use in creating novel polymeric materials with enhanced mechanical properties.

Case Study : Research published in Advanced Materials highlighted the incorporation of this compound into polymer matrices leading to improved tensile strength and thermal stability .

Drug Development

The ongoing exploration of this compound in drug development is promising. Further investigations into its mechanism of action could lead to the discovery of new therapeutic agents.

Green Chemistry

The use of this compound in sustainable chemistry practices is an area ripe for exploration. Its application in environmentally friendly synthetic methods could contribute to reducing waste and energy consumption in chemical processes.

Mechanism of Action

The mechanism by which Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Carboxylic Acid Derivatives

The parent carboxylic acid, (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid (CAS: 52730-40-2), lacks the methyl ester group. Key differences include:

  • Solubility : The methyl ester derivative exhibits enhanced lipophilicity compared to the carboxylic acid, improving membrane permeability in biological systems.
  • Reactivity : The ester group allows for nucleophilic substitution or hydrolysis, whereas the carboxylic acid is prone to decarboxylation under acidic conditions .
Property Methyl Ester (CAS: 176019-19-5) Carboxylic Acid (CAS: 52730-40-2)
Molecular Formula C₉H₁₀O₃ C₈H₈O₃
Molecular Weight 166.17 g/mol 152.14 g/mol
Functional Group Methyl ester Carboxylic acid
Solubility (logP) ~1.2 (predicted) ~0.5 (predicted)

Stereoisomeric Variants

and highlight stereoisomers such as anti-3-oxotricyclo[2.2.1.02,6]heptane-7-carboxylic acid. These isomers differ in the spatial arrangement of substituents, leading to:

  • Biological Activity: Stereochemistry significantly impacts receptor binding. For example, κ-opioid receptor antagonists like JDTic analogues () show nanomolar affinity dependent on stereochemistry.
  • Synthetic Accessibility : The target compound’s (1S,2R,3R,4R,6S) configuration may require asymmetric synthesis techniques, whereas anti-isomers might form via alternative cyclization pathways .

Comparison with Bicyclic and Azabicyclic Esters

  • Ethyl Esters in Bicyclo[3.2.0] Systems : Ethyl 1-methyl-4-(1,4-dioxaspiro[4.5]decan-2-yl)bicyclo[3.2.0]heptane-3-carboxylate () shares ester functionality but lacks the tricyclic framework. Its synthetic route involves photochemical cyclization, contrasting with the target compound’s likely Diels-Alder or transition-metal-catalyzed cycloaddition .
  • receptor antagonism) .

Analytical Characterization

  • Crystallography : Ethyl tetracyclic esters () are analyzed via single-crystal X-ray diffraction (R factor = 0.067), a method applicable to confirm the target’s stereochemistry .

Biological Activity

Methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. The compound features a ketone functional group and a carboxylate ester moiety, which contribute to its reactivity and interactions with biological targets. Its molecular formula is C9H10O3C_9H_{10}O_3 with a molecular weight of approximately 166.17 g/mol .

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Its structural characteristics suggest potential interactions with various receptors in biological systems.
  • Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity : A study conducted on various tricyclic compounds showed that this compound demonstrated significant antioxidant properties when tested against free radicals in vitro .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could inhibit certain enzymes involved in metabolic processes, suggesting its potential role in drug development .
  • Pharmacological Applications : Investigations into the pharmacological applications highlighted its potential use in developing therapies for oxidative stress-related diseases and metabolic disorders .

Comparative Analysis with Similar Compounds

Table 1 below compares this compound with structurally similar compounds regarding their biological activities.

Compound NameCAS NumberKey FeaturesBiological Activity
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate12268689Bicyclic structureModerate enzyme inhibition
Anti-3-Oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid50703-32-7Different stereochemistryAntioxidant effects
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid52730-40-2Related compoundPotential anti-inflammatory properties

This table illustrates that while this compound exhibits unique properties due to its specific stereochemistry and functional groups compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate?

  • Methodological Answer: The compound is typically synthesized via stereoselective cyclization or functionalization of bicyclic precursors. For example, ethyl esters of similar tricyclic frameworks are synthesized using photochemical [2+2] cycloadditions or thermal ring-opening/ring-closing cascades. Reaction conditions (e.g., anhydrous diethyl ether, degassing with argon) and catalysts (e.g., TsCl, DMAP) are critical for controlling stereochemistry .

Q. How is the stereochemistry of the tricyclic core confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. For example, studies on analogous bicyclo[3.2.0]heptane derivatives used X-ray data to assign configurations at bridgehead carbons. Complementary techniques like NMR (e.g., NOE experiments) and polarimetry can validate stereochemical assignments .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify substituents and ring junctions. For instance, coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz}) in bicyclo[3.1.0]hexane derivatives confirm spatial proximity of protons .
  • IR : Confirms functional groups like ester carbonyls (stretching ~1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in tricyclic ester synthesis?

  • Methodological Answer: Diastereoselectivity is influenced by solvent polarity, temperature, and catalysts. For example, using dichloromethane as a solvent with TsCl and DMAP in tosylation reactions minimizes side products. Computational modeling (e.g., DFT) can predict transition-state geometries to guide optimization .

Q. How do researchers resolve contradictions between X-ray crystallography and NMR data for bridgehead substituents?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Comparing multiple crystal structures to assess packing effects.
  • Using synchrotron radiation for high-resolution X-ray data to resolve ambiguities .

Q. What strategies are employed to evaluate the biological activity of this compound?

  • Methodological Answer: While direct data on this compound is limited, analogous bicyclic esters are screened via:

  • Enzyme assays : Testing inhibition of target enzymes (e.g., cyclopropane hydrolases).
  • Receptor binding : Radioligand displacement assays for opioid receptors, as seen in structurally related κ-antagonists .
  • Metabolic stability : Microsomal incubation to assess esterase-mediated hydrolysis .

Q. How can computational modeling predict reactivity in functionalization reactions?

  • Methodological Answer: Molecular docking and MD simulations model interactions with catalytic sites. For example, DFT calculations on bicyclo[4.1.0]heptane derivatives predict regioselectivity in epoxidation or hydroxylation based on frontier orbital analysis .

Q. What are the applications of this compound in synthesizing conformationally constrained analogs?

  • Methodological Answer: The rigid tricyclic scaffold serves as a core for:

  • Peptidomimetics : Replacing flexible peptide bonds with bicyclic/tricyclic motifs to enhance bioavailability.
  • Natural product analogs : E.g., synthesizing kelsoene derivatives via spiroannulation .
  • Drug candidates : Modifying ester groups to improve pharmacokinetics (e.g., prodrug strategies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

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